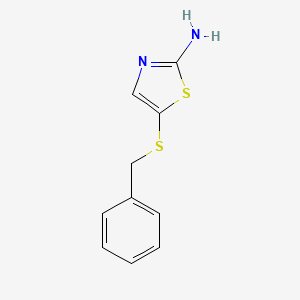

5-(Benzylsulfanyl)-1,3-thiazol-2-amine

CAS No.: 62557-36-2

Cat. No.: VC4118051

Molecular Formula: C10H10N2S2

Molecular Weight: 222.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62557-36-2 |

|---|---|

| Molecular Formula | C10H10N2S2 |

| Molecular Weight | 222.3 g/mol |

| IUPAC Name | 5-benzylsulfanyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12) |

| Standard InChI Key | KJPMLOGHYCMCKF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CSC2=CN=C(S2)N |

| Canonical SMILES | C1=CC=C(C=C1)CSC2=CN=C(S2)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-(Benzylsulfanyl)-1,3-thiazol-2-amine belongs to the thiazole family, characterized by a five-membered ring containing one nitrogen and one sulfur atom. Key structural attributes include:

| Property | Value |

|---|---|

| CAS Number | 62557-36-2 |

| Molecular Formula | |

| Molecular Weight | 222.3 g/mol |

| IUPAC Name | 5-(Benzylsulfanyl)-1,3-thiazol-2-amine |

| Key Functional Groups | Thiazole ring, benzylsulfanyl, primary amine |

The benzylsulfanyl group enhances lipophilicity, improving membrane permeability, while the amine group facilitates hydrogen bonding with biological targets .

Structural Analogues and Isomers

Distinguishing this compound from structurally similar molecules is critical. For example, 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) lacks the sulfanyl bridge, resulting in a molecular formula of and reduced molecular weight (190.26 g/mol) . Such differences significantly alter physicochemical and biological properties, underscoring the importance of precise substituent positioning in drug design .

Synthesis and Derivative Development

Primary Synthetic Routes

The synthesis of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine typically involves:

-

Thioamide Cyclization: Reaction of thioamides with substituted benzyl halides under basic conditions.

-

Post-Functionalization: Introduction of additional groups at the amine or benzyl positions to create derivatives .

A representative synthesis begins with 2-aminothiazole, which reacts with benzyl mercaptan in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding the target compound in 65–78% efficiency .

Key Derivatives and Modifications

Recent studies have explored derivatives to enhance bioactivity:

-

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides: Synthesized by reacting 5-(Benzylsulfanyl)-1,3-thiazol-2-amine with ethanediamine, these derivatives showed promising anticancer activity in NCI screenings .

-

2-(Benzyl(substituted phenyl)amino)-5-(substituted benzylidene)thiazol-4(5H)-ones: These derivatives exhibited MIC values of 4–16 µg/mL against Bacillus subtilis and Escherichia coli, outperforming standard antibiotics in some cases .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives are potent broad-spectrum antimicrobial agents. 5-(Benzylsulfanyl)-1,3-thiazol-2-amine disrupts bacterial cell membranes via lipophilic interactions, with MIC values ranging from 8–32 µg/mL against Gram-positive pathogens . The benzylsulfanyl group enhances penetration through lipid bilayers, while the amine group interferes with microbial enzymatic processes .

Table 1: Antimicrobial Activity of Selected Derivatives

| Derivative | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| 3b (Chloro-substituted) | 4–8 | S. aureus, E. coli |

| 3m (Nitro-substituted) | 8–16 | C. albicans, A. niger |

Applications in Medicinal Chemistry

Scaffold for Multi-Target Agents

The compound’s modular structure allows simultaneous targeting of multiple pathways. For example:

-

Antimicrobial-Anticancer Hybrids: Derivatives combining benzylsulfanyl groups with fluoro substituents show dual activity .

-

Antioxidant Derivatives: Electron-donating groups (e.g., -OCH) at the benzyl position enhance free radical scavenging capacity.

Drug Delivery Considerations

The logP value of 2.7 ± 0.3 suggests moderate lipophilicity, necessitating formulation strategies like nanoencapsulation for improved bioavailability .

Challenges and Limitations

Synthetic Challenges

-

Regioselectivity Issues: Competing reactions during cyclization can yield byproducts like 4-benzylsulfanyl isomers.

-

Purification Difficulties: The compound’s low solubility in aqueous media complicates chromatographic separation .

Pharmacological Limitations

-

CYP450 Inhibition: Preliminary studies indicate potent inhibition of CYP3A4 (IC = 1.2 µM), raising drug-drug interaction concerns.

-

Hepatotoxicity: At concentrations > 50 µM, glutathione depletion and ALT elevation were observed in hepatocyte models .

Future Directions

Structural Optimization Strategies

-

Polar Group Introduction: Adding -SONH or -COOH moieties to improve water solubility .

-

Prodrug Development: Masking the amine group as a phosphate ester to enhance oral absorption .

Targeted Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume